molecular formula C15H14ClN3OS B11011967 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11011967
M. Wt: 319.8 g/mol
InChI Key: NSZMAPXYHRDBAA-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, an imidazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenating agent.

    Introduction of the Imidazole Ring: The imidazole ring is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated benzothiophene intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine derivative reacts with a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiophene or imidazole rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Material Science: Its unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzothiophene core may also contribute to the compound’s overall biological activity by interacting with cellular membranes or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide
  • N-methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
  • 1-propyl-1H-imidazol-2-yl)methylamine dihydrochloride

Uniqueness

3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core and an imidazole ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C15H14ClN3OS

Molecular Weight

319.8 g/mol

IUPAC Name

3-chloro-N-(3-imidazol-1-ylpropyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H14ClN3OS/c16-13-11-4-1-2-5-12(11)21-14(13)15(20)18-6-3-8-19-9-7-17-10-19/h1-2,4-5,7,9-10H,3,6,8H2,(H,18,20)

InChI Key

NSZMAPXYHRDBAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NCCCN3C=CN=C3)Cl

Origin of Product

United States

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